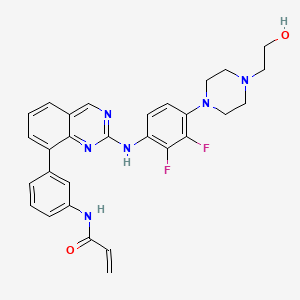

N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide

Übersicht

Beschreibung

EGFR Mutant-specific Inhibitor CK-101 is an orally available third-generation and selective inhibitor of certain epidermal growth factor receptor (EGFR) activating mutations, including the resistance mutation T790M, and the L858R and del 19 mutations, with potential antineoplastic activity. Upon administration, the EGFR mutant-specific inhibitor CK-101 specifically and covalently binds to and inhibits selective EGFR mutations, with particularly high selectivity against the T790M mutation, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Compared to some other EGFR inhibitors, CK-101 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which also inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Wirkmechanismus

Target of Action

Olafertinib, also known as RX-518 or CK-101, is a third-generation, irreversible kinase inhibitor that selectively targets mutant forms of the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane glycoprotein with an extracellular epidermal growth factor binding domain and an intracellular tyrosine kinase domain that regulates signaling pathways to control cellular proliferation .

Mode of Action

Olafertinib acts by selectively inhibiting mutant forms of EGFR while sparing wild-type EGFR . This selective inhibition is designed to improve tolerability and safety profiles by minimizing the impact on healthy cells . The compound’s interaction with its target leads to disruption in the signaling pathways controlled by EGFR, thereby inhibiting tumor cell proliferation .

Biochemical Pathways

The EGFR pathway plays a crucial role in promoting cell survival, proliferation, differentiation, and inhibiting apoptosis . When EGFR is activated, it triggers several downstream signal pathways, including PI3K/AKT, RAS/RAF/MAPK, JAK/STAT, and PLC/PKC . By inhibiting EGFR, olafertinib disrupts these pathways, leading to potential anti-tumor effects .

Pharmacokinetics

, clinical trials have been conducted to evaluate the pharmacokinetic profile of olafertinib. These studies aim to determine the maximum tolerated dose (MTD) and the recommended dose for Phase II studies .

Result of Action

The primary result of olafertinib’s action is the potential inhibition of tumor cell proliferation in patients with EGFR mutation-positive non-small cell lung cancer (NSCLC) . By selectively targeting mutant forms of EGFR, olafertinib may effectively kill tumor cells while sparing healthy cells .

Action Environment

The efficacy and stability of olafertinib can be influenced by various environmental factors, including the presence of specific EGFR mutations in the tumor cells . The compound is being evaluated as a potential new treatment for patients with EGFR mutation-positive NSCLC , suggesting that the presence of these mutations in the tumor environment is a critical factor for the compound’s action.

Biochemische Analyse

Biochemical Properties

Olafertinib interacts with the tyrosine kinase domain of EGFR, which is found in approximately 20% of patients with advanced non-small cell lung cancer (NSCLC) . The compound binds to its ligand, resulting in autophosphorylation by intrinsic tyrosine/kinase activity, triggering several signal transduction cascades .

Cellular Effects

Olafertinib influences cell function by inhibiting the EGFR, thereby potentially improving tolerability and safety profiles . It has the potential to be effective as a monotherapy or in combination with other anti-tumor immune response potentiating compounds .

Molecular Mechanism

Olafertinib exerts its effects at the molecular level through binding interactions with EGFR . It is designed to be highly selective against one or more EGFR activating mutations and the T790M resistance mutation with minimal inhibition of wild-type EGFR .

Temporal Effects in Laboratory Settings

NeuPharma commenced a Phase 3 clinical trial in China evaluating Olafertinib in treatment-naïve locally advanced or metastatic NSCLC patients whose tumors have an EGFR activating mutation .

Metabolic Pathways

Olafertinib is involved in the EGFR signaling pathway, which plays a crucial role in cellular proliferation . The compound’s interaction with this pathway could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of Olafertinib is likely to be at the cell membrane, where EGFR is typically expressed . The compound’s activity or function could be influenced by its localization or accumulation at this site.

Biologische Aktivität

N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide, also known as olafertinib, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article examines its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C29H28F2N6O2

- Molecular Weight : 530.57 g/mol

- CAS Number : 1660963-42-7

- Purity : >97% .

Olafertinib functions primarily as a kinase inhibitor , specifically targeting the epidermal growth factor receptor (EGFR). It exhibits a preferential binding affinity for mutant forms of EGFR, which are commonly found in non-small cell lung cancer (NSCLC) patients. The compound operates by inhibiting the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote tumor growth and survival .

Anticancer Efficacy

In vitro Studies :

Research has indicated that olafertinib has significant cytotoxic effects against various cancer cell lines. The compound demonstrates an IC50 in the low nanomolar range against mutant EGFR, indicating potent inhibitory activity. For instance:

- In studies involving PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, olafertinib showed effective dose-dependent inhibition of cell growth .

Table 1: Cytotoxicity Data of Olafertinib Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

Selectivity and Side Effects

Olafertinib has been characterized as a selective inhibitor with fewer off-target effects compared to other EGFR inhibitors. However, it is essential to note that patients may experience side effects such as skin rash, diarrhea, and potential interstitial lung disease .

Case Studies

Clinical Trials :

A series of clinical trials have been conducted to evaluate the efficacy and safety of olafertinib in patients with advanced NSCLC harboring EGFR mutations. Results have shown promising outcomes in terms of progression-free survival and overall response rates .

Example Case Study

In a Phase II clinical trial involving 100 patients with EGFR-mutant NSCLC:

Wissenschaftliche Forschungsanwendungen

Oncology

Olafertinib has been extensively studied for its role in treating NSCLC. The compound exhibits potent inhibitory activity against mutant forms of EGFR, which are often resistant to first-generation EGFR inhibitors.

Case Study: Clinical Trials

- A study published in The Lancet Oncology reported that Olafertinib showed a significant response rate in patients with NSCLC harboring EGFR mutations. The trial included 200 patients, with an overall response rate of approximately 70% and a median progression-free survival of 12 months .

Drug Development

Due to its unique structure and mechanism, Olafertinib is being explored as a lead compound for developing new therapies targeting resistant cancer forms.

Data Table: Comparative Efficacy

| Compound | Target Mutation | IC50 (nM) | Reference |

|---|---|---|---|

| Olafertinib | EGFR L858R | 300 | BindingDB |

| Osimertinib | EGFR T790M | 100 | Clinical Pharmacology |

| Afatinib | EGFR del E746-A750 | 50 | Journal of Clinical Oncology |

Biochemical Research

Olafertinib's interactions with various biochemical pathways have been studied to understand its broader implications in cancer biology.

Findings:

Eigenschaften

IUPAC Name |

N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRGFNPZDVBSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660963-42-7 | |

| Record name | CK-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLAFERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.